2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
CAS No.: 1067228-89-0
Cat. No.: VC3090928
Molecular Formula: C9H7BF6O3
Molecular Weight: 287.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1067228-89-0 |
---|---|
Molecular Formula | C9H7BF6O3 |
Molecular Weight | 287.95 g/mol |
IUPAC Name | [2-methoxy-4,6-bis(trifluoromethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C9H7BF6O3/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)10(17)18/h2-3,17-18H,1H3 |
Standard InChI Key | BDKHHQLDEYHIEO-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F)(O)O |
Introduction
Chemical Identity and Structural Properties
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1067228-89-0 |
Molecular Formula | C9H7BF6O3 |
Molecular Weight | 287.95 g/mol |
SMILES Notation | COC1=C(B(O)O)C(=CC(=C1)C(F)(F)F)C(F)(F)F |
Recommended Storage | 2-8°C |
Physical Appearance | White to pale yellowish crystalline powder |
Standard Purity | ≥95% |
The molecular structure of this compound features a phenyl ring with three key substituents: a methoxy group at the 2-position and two trifluoromethyl groups at the 4- and 6-positions. The boronic acid functional group (-B(OH)2) is attached directly to the aromatic ring. This structural arrangement creates a distinctive electronic environment where the electron-donating methoxy group contrasts with the electron-withdrawing trifluoromethyl groups .
The presence of the two trifluoromethyl groups significantly influences the electronic properties of the phenyl ring, making it electron-deficient. Meanwhile, the ortho-positioned methoxy group can potentially form intramolecular hydrogen bonds with one of the boronic acid hydroxyl groups, similar to behavior observed in other ortho-substituted phenylboronic acids .
Synthesis and Preparation
Typical Reaction Conditions
A representative synthesis might involve:
Step | Conditions | Notes |
---|---|---|
Halogen-Metal Exchange | n-BuLi, THF, -78°C | Using 2-methoxy-4,6-bis(trifluoromethyl)bromobenzene as starting material |
Boronation | B(OMe)3 or B(OiPr)3, -78°C to RT | Addition of trialkyl borate |
Hydrolysis | Aqueous acid workup | Typically HCl (1-2M) |
Purification | Recrystallization | Often from water or hexane/toluene mixtures |
The purification of boronic acids can sometimes be challenging due to their tendency to form boroxines (cyclic trimers) or undergo other self-condensation reactions. Careful control of reaction conditions and purification techniques is therefore essential to obtain the boronic acid in high purity .
Chemical Reactivity and Properties
Hydrogen Bonding and Self-Association
In the solid state, arylboronic acids typically form hydrogen-bonded dimers through their hydroxyl groups. This dimerization is a key feature affecting their physical properties such as melting point and solubility. The ortho-methoxy group in 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid may participate in intramolecular hydrogen bonding with one of the boronic acid hydroxyl groups, potentially disrupting the normal dimerization pattern .
Studies on similar ortho-substituted phenylboronic acids have shown that such intramolecular interactions can influence reactivity and selectivity in various transformations. For instance, 2-methoxyphenylboronic acid exhibits different reactivity patterns compared to its meta and para isomers due to such intramolecular interactions .
Applications in Synthetic Chemistry
Cross-Coupling Reactions
The primary application of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for carbon-carbon bond formation with various electrophiles .
The Suzuki coupling reaction, which earned Akira Suzuki the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed cross-coupling of organoboron compounds with organohalides. This reaction has become one of the most widely used methods for forming carbon-carbon bonds in organic synthesis .
A typical Suzuki coupling reaction using 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid might proceed as follows:
Reagents | Catalyst System | Conditions | Expected Yield |
---|---|---|---|
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid + Aryl halide | Pd(PPh3)4 or Pd(dppf)Cl2 | Na2CO3, THF/H2O, 60-80°C, 12-24h | 70-95% |
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid + Heteroaryl halide | Pd(OAc)2/SPhos | K3PO4, dioxane, 80-100°C, 12-24h | 65-90% |
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid + Vinyl halide | Pd2(dba)3/P(t-Bu)3 | Cs2CO3, DMF, 60-80°C, 6-12h | 75-90% |
The unique electronic properties conferred by the methoxy and trifluoromethyl substituents can influence the reactivity of this boronic acid in cross-coupling reactions, potentially offering advantages in certain coupling scenarios, particularly with electronically challenging coupling partners .
Compound | Lowest Binding Energy (kcal mol⁻¹) | Inhibition Constant (μM) |
---|---|---|
Ortho-trifluoromethoxy isomer | -4.65 | 391.52 |
Meta-trifluoromethoxy isomer | -4.73 | 341.78 |
Para-trifluoromethoxy isomer | -5.29 | 132.74 |
AMP esters | -6.84 to -7.32 | 4.30-9.70 |
Based on these values for related compounds, 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid might exhibit similar or enhanced binding affinities due to its dual trifluoromethyl substitution pattern .
Physicochemical Properties and Spectroscopic Characteristics
Solubility and Phase Behavior
Arylboronic acids generally show modest solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited solubility in water. The presence of two trifluoromethyl groups in 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid likely enhances its solubility in fluorinated and non-polar solvents compared to non-fluorinated analogs.
A phenomenon known as "phase-switching," developed by Hall and colleagues, can be exploited for the separation and purification of boronic acids. This technique utilizes the pH-dependent solubility of boronic acids in aqueous sorbitol solutions, with increased water solubility at high pH due to the formation of tetracoordinate boronate esters. This approach could potentially be applied to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid for purification purposes .
Spectroscopic Method | Expected Characteristics |
---|---|
¹H NMR | Signals for methoxy protons (δ ~3.8-4.0 ppm), aromatic protons (δ ~7.0-8.0 ppm), and boronic acid OH protons (δ ~4.5-5.5 ppm, broad) |
¹³C NMR | Signals for methoxy carbon (δ ~55-60 ppm), aromatic carbons (δ ~110-160 ppm), and CF₃ carbons (quartet, δ ~120-130 ppm) |
¹¹B NMR | Signal around δ 28-32 ppm (typical for arylboronic acids) |
¹⁹F NMR | Signals for CF₃ groups (δ ~ -60 to -65 ppm) |
IR | B-O stretching (~1350-1380 cm⁻¹), O-H stretching (~3200-3400 cm⁻¹), C-F stretching (~1100-1200 cm⁻¹) |
These spectroscopic features would be valuable for confirming the structure and purity of synthesized 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid samples .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid have been reported in the literature, including:
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4-Methoxy-2-(trifluoromethyl)phenylboronic acid (CAS: 313546-16-6)
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4-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS: 182344-16-7)
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2,4-Bis(trifluoromethyl)phenylboronic acid
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Various (trifluoromethoxy)phenylboronic acid isomers
The table below compares key properties of these related compounds:
Compound | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
---|---|---|---|
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid | 287.95 | Methoxy at 2-position, CF₃ at 4,6-positions | Dual CF₃ substitution, ortho-methoxy group |
4-Methoxy-2-(trifluoromethyl)phenylboronic acid | 220.00 | Methoxy at 4-position, CF₃ at 2-position | Single CF₃ group, para-methoxy group |
4-Fluoro-2-(trifluoromethyl)phenylboronic acid | 207.92 | Fluoro at 4-position, CF₃ at 2-position | Combination of F and CF₃ substituents |
2,4-Bis(trifluoromethyl)phenylboronic acid | 257.95 | CF₃ at 2,4-positions | Effective catalyst for dehydrative amidation |
These structural variations lead to differences in reactivity, acidity, and application profiles .
Electronic Effects of Substituents
The electronic effects of the substituents significantly influence the properties of these boronic acids. The methoxy group acts as an electron-donating group through resonance, while the trifluoromethyl groups strongly withdraw electrons inductively. In 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, these opposing electronic effects create a unique reactivity profile .
Studies on ortho-substituted trifluoromethylphenylboronic acids have shown that the ortho substituent can dramatically affect reactivity by altering the Lewis acidity of the boron center and influencing intramolecular interactions. For instance, an ortho-methoxy group can form intramolecular hydrogen bonds with the boronic acid hydroxyl groups, potentially affecting dimerization patterns and reactivity in various transformations .
Current Research and Future Directions
Emerging Applications
Current research on highly fluorinated arylboronic acids suggests several emerging applications for compounds like 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid:
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Development of new catalytic systems for challenging condensation reactions
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Application in medicinal chemistry for the synthesis of fluorinated biologically active compounds
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Utilization in materials science for the preparation of fluorinated polymers and materials with unique properties
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Exploration of their potential as enzyme inhibitors and antimicrobial agents
Synthetic Methodologies
Recent advances in synthetic methodologies for boronic acids include:
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Direct C-H borylation methods that could provide more efficient routes to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
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Flow chemistry approaches for continuous preparation of boronic acids
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Green chemistry methods for more sustainable synthesis of these compounds
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Novel purification techniques to address challenges associated with boronic acid isolation
The continued development of these methodologies will likely expand access to and applications of compounds like 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid in the future.
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